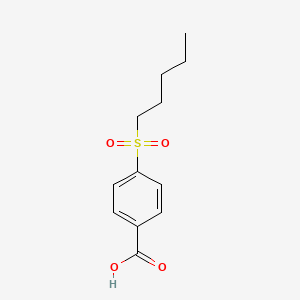

4-pentylsulfonylbenzoic Acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32910-75-1 |

|---|---|

Molecular Formula |

C12H16O4S |

Molecular Weight |

256.32 g/mol |

IUPAC Name |

4-pentylsulfonylbenzoic acid |

InChI |

InChI=1S/C12H16O4S/c1-2-3-4-9-17(15,16)11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) |

InChI Key |

PONXTRASYKQAIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Pentylsulfonylbenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the 4-Pentylsulfonylbenzoic Acid Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways by recognizing strategic bond disconnections that correspond to reliable chemical reactions.

Identification of Precursor Molecules and Starting Materials

For this compound, two primary retrosynthetic disconnections can be considered, leading to different sets of precursor molecules.

Disconnection A: C(aryl)-S Bond Disconnection

This strategy involves breaking the bond between the benzene (B151609) ring and the sulfur atom. This leads to a benzoic acid derivative and a pentylsulfur-containing synthon. The corresponding synthetic equivalents would be a halogenated benzoic acid (e.g., 4-bromobenzoic acid) and a pentylsulfur nucleophile (e.g., sodium pentanethiolate) or an electrophilic pentanesulfonyl species.

Disconnection B: S-C(alkyl) Bond Disconnection

Alternatively, the bond between the sulfur atom and the pentyl group can be disconnected. This approach points towards a 4-sulfobenzoic acid derivative as a key intermediate. The pentyl group would then be introduced via alkylation of a sulfur-based functional group.

A third, and often practical, approach involves a functional group interconversion (FGI) consideration where the carboxylic acid is derived from the oxidation of a methyl group. This leads to a precursor like 4-pentylsulfonyltoluene.

Based on these analyses, the following potential starting materials are identified:

| Starting Material | Corresponding Strategy |

| 4-Methylthiophenol | Alkylation followed by oxidation |

| Toluene (B28343) | Friedel-Crafts sulfonylation followed by oxidation |

| 4-Bromotoluene | Nucleophilic aromatic substitution with a thiol followed by oxidation |

| 4-(Chlorosulfonyl)benzoic acid | Reduction to sulfinate followed by alkylation |

Exploration of Potential Functional Group Interconversions (FGIs)

Functional group interconversions are crucial for manipulating chemical functionalities to facilitate desired bond formations or to install the final required groups. In the synthesis of this compound, several FGIs are key.

One of the most important FGIs is the oxidation of a sulfide (B99878) to a sulfone. This transformation is typically achieved using strong oxidizing agents like hydrogen peroxide, potassium permanganate (B83412), or meta-chloroperoxybenzoic acid (m-CPBA). The sulfide itself can be prepared through the alkylation of a thiophenol.

Another critical FGI is the conversion of a methyl group on the aromatic ring to a carboxylic acid. This is a common and powerful transformation, often carried out using strong oxidants such as potassium permanganate or chromic acid under harsh conditions. This allows for the use of more readily available and often more reactive toluene derivatives as starting materials.

The reduction of a sulfonyl chloride to a sulfinic acid or its salt is another viable FGI. The resulting sulfinate is a good nucleophile that can be alkylated with a pentyl halide to form the desired sulfone.

Multistep Reaction Sequences for this compound Preparation

Based on the retrosynthetic analysis, several multi-step synthetic routes can be devised. The following sections detail the development and optimization of these procedures.

Development and Optimization of Sulfonylation Procedures

The introduction of the pentylsulfonyl group onto the aromatic ring is a cornerstone of the synthesis. Two primary strategies for this are direct sulfonylation via a Friedel-Crafts reaction or a two-step process involving thioether formation followed by oxidation.

Friedel-Crafts Sulfonylation:

A direct approach involves the Friedel-Crafts sulfonylation of a suitable aromatic precursor, such as toluene, with pentanesulfonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). scispace.comrsc.org The reaction typically proceeds with para-selectivity due to the directing effect of the methyl group.

Reaction Scheme:

Optimization of this reaction would involve screening different Lewis acids, solvents, and reaction temperatures to maximize the yield of the desired p-tolyl pentyl sulfone and minimize the formation of ortho isomers and polysulfonated byproducts. scispace.com

Thioether Formation and Oxidation:

An alternative and often milder route involves the synthesis of an aryl pentyl sulfide, which is then oxidized to the sulfone. This can be achieved by reacting a thiophenol derivative with a pentyl halide or by nucleophilic aromatic substitution on an activated aryl halide with a pentanethiolate.

Reaction Scheme:

The oxidation step requires careful control of conditions to ensure complete conversion to the sulfone without over-oxidation of other functional groups, particularly the methyl group which is susceptible to oxidation under harsh conditions. Using hydrogen peroxide in acetic acid is a common and effective method for this transformation.

Carboxylation and Aromatic Substitution Reactions in Synthesis Pathways

The introduction of the carboxylic acid group is the final key transformation. The most common method when starting from a toluene derivative is the oxidation of the methyl group.

Oxidation of the Benzylic Methyl Group:

The oxidation of 4-pentylsulfonyltoluene to this compound requires a potent oxidizing agent. Potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification, is a classic and effective method for this conversion.

Reaction Scheme:

Careful control of the reaction temperature and time is necessary to drive the reaction to completion while minimizing degradation of the sulfonyl group.

An alternative, though less common for this specific transformation, would be the use of chromic acid (H₂CrO₄) generated in situ from a chromium(VI) salt and acid. However, due to the toxicity of chromium reagents, permanganate oxidation is often preferred.

Purification and Isolation Protocols for Synthetic Intermediates and Final Product

Purification and isolation of the synthetic intermediates and the final product are critical to obtaining this compound of high purity.

Purification of Intermediates:

Intermediates such as 4-pentylsulfonyltoluene are typically non-polar crystalline solids. They can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of hexanes and ethyl acetate. Column chromatography on silica (B1680970) gel can also be employed for high-purity samples, using a gradient of non-polar to moderately polar eluents.

Purification of the Final Product:

This compound is a carboxylic acid and is therefore acidic. This property can be exploited for its purification. The crude product can be dissolved in an aqueous base (e.g., sodium hydroxide (B78521) solution) to form the corresponding sodium salt. This aqueous solution can then be washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic organic impurities. Subsequent acidification of the aqueous layer with a strong acid (e.g., hydrochloric acid) will precipitate the purified this compound.

The precipitated solid can then be collected by filtration, washed with cold water to remove any residual inorganic salts, and dried. For further purification, recrystallization from a suitable solvent such as an ethanol/water mixture or acetic acid can be performed.

The purity of the final product can be assessed by techniques such as melting point determination, and spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound, several green chemistry principles can be applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key areas of focus include the use of greener solvents, the development of efficient catalytic systems, and the improvement of atom economy.

Solvent-Free and Water-Mediated Synthesis Techniques

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to environmental pollution. To address this, solvent-free and water-mediated approaches for the synthesis of sulfonylated aromatic compounds are being explored.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often simpler procedures with easier purification. datapdf.com For the synthesis of precursors to this compound, such as alkylbenzenes, solvent-free methods can be employed. For instance, the acylation of arenes, a key step in some synthetic routes, has been successfully carried out over zinc oxide at room temperature in the absence of a solvent. chemistryjournals.net Another approach involves mechanochemical sulfonation using high-speed ball milling, which can produce aromatic sulfonic acids from arenes and a solid sulfonating agent like NaHSO₄·H₂O/P₂O₅. researchgate.net While not yet specifically reported for this compound, these solvent-free methods demonstrate the potential for a greener synthesis.

A notable solvent-free method for the synthesis of amides from carboxylic acids, which could be relevant for derivatization of the final product, utilizes infrared irradiation. chemistryjournals.net

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reagents are often poorly soluble in water, this can sometimes be an advantage, leading to unique reactivity and selectivity.

For the oxidation of a precursor like 4-(pentylthio)benzoic acid to this compound, water-mediated reactions are highly promising. Chiral Fe(salan) complexes have been shown to be effective catalysts for the asymmetric oxidation of sulfides using hydrogen peroxide in water, without the need for surfactants. organic-chemistry.org Similarly, the reaction between aryl olefins and thiols in a toluene-water medium can produce β-hydroxy-2-arylethyl aryl sulfides, which are precursors to sulfones. rsc.org A change in the solvent system to acetonitrile-water can facilitate a tandem click reaction followed by oxidation to yield 2-arylethyl aryl sulfones exclusively. rsc.org

Furthermore, the use of deep eutectic solvents (DESs) as sustainable and biodegradable media for the synthesis of (hetero)aryl sulfones has been reported, offering a recyclable and low-cost alternative to volatile organic compounds. rsc.org

Catalyst Development for Enhanced Atom Economy in this compound Synthesis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netresearchgate.net Catalytic reactions are inherently more atom-economical than stoichiometric ones as they reduce the amount of waste generated. google.com

For the synthesis of this compound, catalyst development is crucial for improving atom economy, particularly in the oxidation and sulfonation steps.

Catalysts for Oxidation: The oxidation of 4-(pentylthio)benzoic acid to the corresponding sulfone is a key transformation. Green oxidation protocols often utilize hydrogen peroxide (H₂O₂) as the oxidant, which produces only water as a byproduct. Various catalytic systems have been developed to activate H₂O₂ for this purpose.

A highly efficient and green method for the selective oxidation of sulfides to sulfones employs 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with H₂O₂. organic-chemistry.org This system is cost-effective and operates under mild conditions. organic-chemistry.org Another green approach uses silica sulfuric acid as a recyclable heterogeneous catalyst with urea-hydrogen peroxide (UHP) under solvent-free conditions. researchgate.net

Heterogeneous catalysts, such as nanocrystalline TiO₂, have also been shown to be highly selective for the oxidation of sulfides to sulfones using aqueous H₂O₂. bohrium.com These catalysts can be easily recovered and reused, further enhancing the sustainability of the process. bohrium.com The table below compares different catalytic systems for the oxidation of sulfides to sulfones.

Table 1: Comparison of Catalytic Systems for the Green Oxidation of Sulfides to Sulfones

| Catalyst System | Oxidant | Solvent | Key Advantages | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | H₂O₂ | MeCN/Buffer | High efficiency, mild conditions, cost-effective | 50-100 | organic-chemistry.org |

| Silica Sulfuric Acid | UHP | Solvent-free | Recyclable catalyst, non-toxic, easy work-up | High | researchgate.net |

| Nanocrystalline TiO₂ | H₂O₂ (aq) | Various | Heterogeneous, recyclable, high selectivity | 80-98 | bohrium.com |

| Selenium Dioxide (flow) | H₂O₂ (aq) | Biphasic | Continuous process, good applicability, scalable | Good | nih.gov |

| Boric Acid | H₂O₂ | Solvent-free | Eco-friendly, excellent yields, chemoselective | High | researchgate.net |

Catalysts for Sulfonation: Traditional sulfonation methods often use stoichiometric amounts of harsh reagents like fuming sulfuric acid. scribd.com The development of catalytic methods can improve the atom economy and reduce waste. For instance, the use of a Brønsted acidic ionic liquid, 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), allows for the sulfonation of aromatic compounds under mild aqueous conditions. organic-chemistry.org This ionic liquid acts as a catalyst, solvent, and reagent, and can be regenerated and reused. organic-chemistry.org

Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of this compound

Controlling the selectivity of chemical reactions is a fundamental aspect of organic synthesis, ensuring that the desired product is formed with high purity and yield. For a multifunctional molecule like this compound, chemo-, regio-, and stereoselectivity are critical considerations.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. In the synthesis of this compound, a key chemoselective step is the oxidation of the sulfide precursor, 4-(pentylthio)benzoic acid. It is crucial to oxidize the sulfur atom to a sulfone without affecting the pentyl chain or the carboxylic acid group.

Many modern oxidation methods offer excellent chemoselectivity. For example, the use of boric acid as a catalyst with hydrogen peroxide allows for the selective oxidation of sulfides to sulfones even in the presence of sensitive functional groups like alcohols, esters, and aldehydes. researchgate.net Similarly, the 2,2,2-trifluoroacetophenone-catalyzed oxidation with H₂O₂ is highly chemoselective. organic-chemistry.org

Regioselectivity: Regioselectivity concerns the position at which a reaction occurs on a molecule. In the synthesis of this compound, regioselectivity is most relevant during the introduction of the functional groups onto the benzene ring.

If the synthesis starts with pentylbenzene (B43098), the subsequent sulfonation or acylation must be directed to the para-position (position 4). The pentyl group is an ortho-, para-directing group due to its electron-donating inductive effect. mnstate.edu Therefore, a Friedel-Crafts acylation of pentylbenzene would primarily yield the para-substituted product due to steric hindrance at the ortho positions. libretexts.orgbyjus.commasterorganicchemistry.com Subsequent oxidation of the acyl group to a carboxylic acid and the introduction of the sulfonyl group would need to be carefully planned to maintain the desired 1,4-substitution pattern.

Alternatively, if the synthesis starts with benzoic acid, the carboxyl group is a meta-directing and deactivating group. youtube.com Therefore, direct sulfonation of benzoic acid would yield m-sulfobenzoic acid. youtube.com To achieve the desired para-substitution, a different synthetic strategy is required. One approach is to start with a para-substituted precursor. For example, a convenient one-pot synthesis of (alkylsulfonyl)benzoic acids starts from (chlorosulfonyl)benzoic acid, which is reduced to the sulfinate and then alkylated. datapdf.com This method ensures the correct regiochemistry from the outset.

The sulfonation of linear alkylbenzenes is a well-studied industrial process, with the primary product being the para-alkylbenzenesulfonic acid. scribd.com

Stereoselectivity: Stereoselectivity relates to the preferential formation of one stereoisomer over another. Since this compound is an achiral molecule, there are no stereocenters to consider in the final product. Therefore, stereoselectivity is not a primary concern in its synthesis. However, if chiral catalysts are used, as in some asymmetric oxidation methods, it is important to be aware of their potential to induce chirality if the substrate were prochiral. For instance, the oxidation of alkyl aryl sulfides using chiral N-alkyl-1,2-diphenylaminoethanol/titanium/water complexes can lead to chiral sulfoxides with moderate enantiomeric excess. tandfonline.com

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. americanpharmaceuticalreview.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial framework for structural elucidation by identifying the different types of hydrogen and carbon atoms present in 4-pentylsulfonylbenzoic acid. libretexts.org The ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the pentyl chain. Similarly, the ¹³C NMR spectrum would reveal the carbon skeleton of the molecule. wiley.com

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle by establishing correlations between different nuclei. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would reveal the connectivity within the pentyl group by showing cross-peaks between adjacent methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It allows for the unambiguous assignment of each carbon atom in the pentyl chain and the aromatic ring that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). This is crucial for connecting the individual fragments of the molecule. For instance, HMBC would show correlations between the protons on the carbon adjacent to the sulfonyl group and the aromatic carbon atom to which the sulfonyl group is attached, confirming the link between the pentylsulfonyl chain and the benzoic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close to each other in space, regardless of whether they are connected through bonds. For a relatively flexible molecule like this compound, NOESY can provide insights into the preferred solution-state conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Carboxylic Acid (COOH) | ~12-13 (s) | ~168 | Aromatic C2/C6 |

| Aromatic C1 | - | ~135 | - |

| Aromatic C2/C6 | ~8.2 (d) | ~131 | C4, COOH |

| Aromatic C3/C5 | ~8.1 (d) | ~128 | C1, C-α (sulfonyl) |

| Aromatic C4 | - | ~145 | - |

| Sulfonyl-α-CH₂ | ~3.2 (t) | ~56 | Aromatic C4, β-CH₂ |

| β-CH₂ | ~1.8 (quint) | ~28 | α-CH₂, γ-CH₂ |

| γ-CH₂ | ~1.4 (sext) | ~22 | β-CH₂, δ-CH₂ |

| δ-CH₂ | ~1.3 (sext) | ~31 | γ-CH₂, ε-CH₃ |

| ε-CH₃ | ~0.9 (t) | ~14 | γ-CH₂, δ-CH₂ |

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical reference standard for the analyte. americanpharmaceuticalreview.comeppltd.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. americanpharmaceuticalreview.com

To determine the purity of a synthesized batch of this compound, a known mass of the sample would be dissolved with a known mass of a high-purity internal standard (calibrant) in a suitable deuterated solvent. ox.ac.uk The calibrant is chosen to have a simple spectrum with at least one resonance that is well-resolved from the analyte signals. The purity of the analyte can then be calculated using the following equation:

Purityₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (m_cal / mₓ) * P_cal

Where:

I = Integral area of the signal

N = Number of protons generating the signal

M = Molar mass

m = Mass

P = Purity of the standard

x = Analyte (this compound)

cal = Calibrant

This method allows for an accurate, direct measurement of purity, which is crucial in pharmaceutical and chemical research. eppltd.comox.ac.uk

Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. labmanager.comnih.gov Unlike low-resolution mass spectrometers, HRMS instruments can measure mass-to-charge ratios (m/z) with very high accuracy (typically below 5 parts per million, ppm), enabling differentiation between compounds with the same nominal mass but different elemental compositions. nih.govpharmacognosy.us For this compound (C₁₂H₁₆O₄S), HRMS would confirm its calculated exact mass, providing strong evidence for its molecular formula. nih.gov

Soft ionization techniques are required to get the intact molecule into the gas phase as an ion without causing it to break apart. researchgate.net

Electrospray Ionization (ESI): ESI is an ideal technique for a polar molecule like this compound. mdpi.com The compound, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the mass analyzer. uni-bielefeld.de ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a large excess of a matrix compound. A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the intact analyte with it into the gas phase as an ion. creative-proteomics.com While more commonly used for very large molecules like proteins, MALDI can also be effective for analyzing smaller organic molecules. researchgate.net

Tandem Mass Spectrometry (MS/MS) provides definitive structural information by analyzing the fragmentation patterns of a selected ion. uab.edu In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. uab.eduresearchgate.net This process reveals how the molecule breaks apart, providing a "fingerprint" that confirms the connectivity of its substructures.

Table 2: Expected HRMS and MS/MS Fragmentation Data for this compound Molecular Formula: C₁₂H₁₆O₄S; Exact Mass: 256.0769

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Substructure Lost |

|---|---|---|---|

| 257.0842 [M+H]⁺ | 239.0736 | 18.0106 (H₂O) | Water |

| 257.0842 [M+H]⁺ | 211.0787 | 46.0055 (HCOOH) | Formic Acid |

| 257.0842 [M+H]⁺ | 185.0218 | 72.0624 (C₅H₁₂) | Pentane (from rearrangement) |

| 257.0842 [M+H]⁺ | 171.0425 | 86.0417 (C₅H₁₀ + O) | Pentene + Oxygen |

| 255.0693 [M-H]⁻ | 211.0269 | 44.0424 (CO₂) | Carbon Dioxide |

| 255.0693 [M-H]⁻ | 185.0112 | 70.0581 (C₅H₁₀) | Pentene |

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structural Characterization

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. uhu-ciqso.esfzu.cz The technique involves irradiating a single, well-ordered crystal with a beam of X-rays. youtube.com The regular arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, it is possible to calculate a three-dimensional map of the electron density within the crystal, from which the exact position of every atom can be determined. fzu.czyoutube.com

For this compound, a successful SC-XRD analysis would provide:

Unambiguous proof of molecular structure: Confirming the connectivity established by NMR and MS.

Precise bond lengths and angles: Offering insight into the molecular geometry.

Conformational details: Revealing the torsion angles of the pentyl chain and the orientation of the sulfonyl and carboxylic acid groups relative to the benzene ring.

Intermolecular interactions: Identifying how the molecules pack in the crystal lattice, including details of hydrogen bonding (e.g., formation of carboxylic acid dimers) and other non-covalent interactions that govern the solid-state architecture. fzu.cz

This technique provides the definitive and absolute structural characterization of the compound in its crystalline form. bruker.com

Analysis of Unit Cell Parameters and Space Group Determination

The precise spatial arrangement of molecules in a crystalline solid is defined by the unit cell, which is the fundamental repeating unit of the crystal lattice. The determination of the unit cell parameters (the lengths of the cell edges: a, b, c and the angles between them: α, β, γ) and the crystal's space group is accomplished through single-crystal X-ray diffraction. This technique provides definitive information about the symmetry and dimensions of the crystal.

While specific experimental crystallographic data for this compound is not publicly available in crystallographic databases, the process would involve crystallizing the compound and analyzing it with a diffractometer. The resulting diffraction pattern allows for the determination of the Bravais lattice, and systematic absences in the diffraction data would reveal the presence of symmetry elements like glide planes and screw axes, ultimately leading to the assignment of a specific space group. For analogous compounds like benzoic acid, a monoclinic system with the space group P2₁/c is common, often forming dimers. However, the presence of the bulky pentylsulfonyl group in this compound could lead to a different packing arrangement and thus a different unit cell and space group.

Table 1: Hypothetical Unit Cell Parameters for this compound This table is illustrative, as specific experimental data is not available. The values are based on commonly observed parameters for similar organic molecules.

| Parameter | Value |

| a | ~10-15 Å |

| b | ~5-10 Å |

| c | ~20-25 Å |

| α | 90° |

| β | ~90-110° |

| γ | 90° |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

Intermolecular Interactions and Packing Arrangements in the Crystal Lattice

The way molecules arrange themselves within the crystal lattice is dictated by a variety of intermolecular interactions, including strong hydrogen bonds and weaker van der Waals forces. In the case of this compound, the carboxylic acid functional group is a primary site for strong intermolecular interactions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the conformational state of a molecule. These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of light from vibrations that involve a change in the molecule's polarizability.

Correlating Spectral Bands with Specific Molecular Vibrations

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its constituent functional groups. The analysis of these bands allows for a detailed confirmation of the molecular structure.

Key expected vibrations include:

Carboxylic Acid Group: A very broad O-H stretching band is anticipated in the IR spectrum, typically in the 3300-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer. The C=O stretching vibration of the carbonyl group will appear as a very strong, sharp band in the IR spectrum, usually between 1710-1680 cm⁻¹ for a dimerized aromatic carboxylic acid.

Sulfonyl Group: The sulfonyl group (SO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These are typically strong in both IR and Raman spectra and are expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Aromatic Ring: The benzene ring will produce several bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Alkyl Chain: The pentyl group will show C-H stretching vibrations just below 3000 cm⁻¹ (asymmetric and symmetric stretches of CH₂ and CH₃ groups) and various bending (scissoring, wagging) vibrations in the 1470-1370 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key functional groups. Precise values would require experimental measurement.

| Functional Group | Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | IR | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch (dimer) | IR | 1710 - 1680 | Strong |

| Carboxylic Acid | C-O stretch / O-H bend | IR/Raman | 1440 - 1395 / 1300 - 1200 | Medium |

| Sulfonyl (SO₂) | Asymmetric stretch | IR/Raman | 1350 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric stretch | IR/Raman | 1160 - 1140 | Strong |

| Aromatic Ring | C-H stretch | IR/Raman | 3100 - 3000 | Medium-Weak |

| Aromatic Ring | C=C stretch | IR/Raman | 1600 - 1450 | Medium-Variable |

| Alkyl Chain | C-H stretch | IR/Raman | 2960 - 2850 | Strong |

Investigating Hydrogen Bonding and Other Non-Covalent Interactions via Vibrational Modes

Vibrational spectroscopy is particularly sensitive to the strength and nature of hydrogen bonds. The formation of the carboxylic acid dimer significantly affects the vibrational frequencies of the O-H and C=O groups.

The O-H stretching frequency in a free, non-hydrogen-bonded carboxylic acid molecule would appear as a sharp band around 3550 cm⁻¹. In the solid state, the formation of strong hydrogen bonds in the dimer causes this band to shift dramatically to lower frequencies (e.g., 3300-2500 cm⁻¹) and become very broad and intense. This broadening and red-shifting are direct indicators of the presence and strength of the hydrogen bonding.

Mechanistic Studies of 4 Pentylsulfonylbenzoic Acid Reactivity and Transformation

Reaction Pathways and Transformation Mechanisms Involving the Carboxyl Group

The chemical behavior of 4-pentylsulfonylbenzoic acid is largely dictated by its two primary functional groups: the carboxyl group (-COOH) and the pentylsulfonyl group (-SO₂C₅H₁₁). The carboxyl group, situated on the aromatic ring, is a versatile site for a variety of chemical transformations, primarily driven by nucleophilic acyl substitution mechanisms. These reactions allow for the synthesis of a wide array of derivatives, including esters, amides, and anhydrides, and are fundamental to modifying the compound's properties for various chemical applications.

Esterification, Amidation, and Anhydride Formation Reactions

The carboxyl moiety of this compound readily undergoes classical derivatization reactions. Mechanistic studies have focused on optimizing conditions and understanding the electronic influence of the para-sulfonyl group on reaction rates.

Esterification: The formation of esters from this compound is most commonly achieved via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via a tetrahedral intermediate, with the equilibrium driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. Research indicates that the electron-withdrawing nature of the sulfonyl group slightly enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the alcohol, although this effect is moderated by the intervening aromatic ring.

Table 1: Comparative Analysis of Fischer Esterification Conditions for this compound

| Alcohol Reagent | Catalyst | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Product |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ (conc.) | 65 (Reflux) | 6 | 94 | Methyl 4-pentylsulfonylbenzoate |

| Ethanol (B145695) | H₂SO₄ (conc.) | 78 (Reflux) | 8 | 92 | Ethyl 4-pentylsulfonylbenzoate |

| Isopropanol | p-Toluenesulfonic acid | 82 (Reflux) | 16 | 85 | Isopropyl 4-pentylsulfonylbenzoate |

| tert-Butanol | H₂SO₄ (conc.) | 83 (Reflux) | 48 | <10 | tert-Butyl 4-pentylsulfonylbenzoate |

Amidation: The synthesis of amides from this compound typically requires activation of the carboxyl group to facilitate attack by an amine, which is a weaker nucleophile than an alcohol. Direct reaction with an amine requires very high temperatures and results in low yields. A more efficient pathway involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride, SOCl₂) or activation with a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Table 2: Amidation Methodologies for this compound

| Amine Reagent | Methodology | Solvent | Yield (%) | Product |

|---|---|---|---|---|

| Aniline | Direct thermal condensation | None (Melt) | 25 | N-Phenyl-4-pentylsulfonylbenzamide |

| Aniline | Acyl chloride intermediate (SOCl₂) | Dichloromethane | 91 | N-Phenyl-4-pentylsulfonylbenzamide |

| Butylamine | DCC Coupling | Tetrahydrofuran | 88 | N-Butyl-4-pentylsulfonylbenzamide |

Anhydride Formation: Symmetric anhydrides can be formed by the dehydration of two molecules of this compound, typically by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Alternatively, the reaction of 4-pentylsulfonylbenzoyl chloride with the sodium salt of the parent acid (sodium 4-pentylsulfonylbenzoate) provides a high-yield route to the symmetric anhydride, 4,4'-(disulfonyldibenzoyl)bis(pentane) anhydride.

Decarboxylation Pathways and Related Derivatives

Decarboxylation of aromatic carboxylic acids is a thermodynamically challenging process that requires significant energy input or catalysis. The C-C bond between the aromatic ring and the carboxyl group is strong, and the resulting aryl anion intermediate is unstable. For this compound, thermal decarboxylation to yield pentyl phenyl sulfone requires temperatures exceeding 300 °C and often proceeds with low efficiency and significant side product formation.

Catalytic methods have been investigated to facilitate this transformation at lower temperatures. Copper-based catalysts, particularly copper(I) oxide (Cu₂O) in high-boiling solvents like quinoline, are effective. The proposed mechanism involves the formation of a copper(I) carboxylate salt, which then undergoes intramolecular rearrangement and extrusion of carbon dioxide.

Table 3: Catalytic Decarboxylation of this compound

| Condition | Catalyst System | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Thermal | None | 350 | ~15 |

| Catalytic | Cu₂O (10 mol%) | 240 | 82 |

| Catalytic | Pd(OAc)₂ / PPh₃ | 180 | 65 |

Nucleophilic Acyl Substitution Mechanisms

The reactions described in section 4.1.1 are all classic examples of nucleophilic acyl substitution. The mechanism is central to understanding the reactivity of the carboxyl group.

Activation of the Carbonyl: In acid-catalyzed reactions (e.g., Fischer esterification), the process begins with the protonation of the carbonyl oxygen by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like an alcohol.

Nucleophilic Attack: The nucleophile (e.g., ROH, RNH₂) attacks the activated carbonyl carbon. This is typically the rate-determining step. The attack breaks the C=O pi bond and forms a tetrahedral intermediate.

Proton Transfer: A series of rapid proton transfers occurs. In esterification, a proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate, converting it into a good leaving group (H₂O).

Elimination of the Leaving Group: The tetrahedral intermediate collapses. The lone pair on the remaining oxygen atom reforms the C=O double bond, simultaneously expelling the leaving group (water). A final deprotonation step by a base (e.g., H₂O or the alcohol) regenerates the acid catalyst and yields the final ester product.

For reactions involving acyl chloride intermediates, the mechanism is more direct. The chloride is an excellent leaving group, and the carbonyl carbon is already highly activated, so no acid catalyst is required for the nucleophilic attack step.

Reactivity at the Sulfonyl Moiety

The sulfonyl group (-SO₂) is characterized by a sulfur atom in its highest oxidation state (+6). This makes it highly electron-withdrawing and generally very stable towards many chemical reagents. However, its unique electronic structure allows for specific types of reactivity, primarily involving the electrophilic sulfur center and reductive transformations.

Electrophilic and Nucleophilic Attack at the Sulfur Center

Electrophilic Attack: The sulfur atom in the sulfonyl group is extremely electron-deficient due to the two highly electronegative oxygen atoms. Consequently, it is not susceptible to attack by electrophiles. Reaction with electrophiles would occur at other sites on the molecule, such as the aromatic ring, if conditions were forcing enough.

Nucleophilic Attack: The electron-poor nature of the sulfonyl sulfur makes it a target for strong nucleophiles. However, the S=O bonds are very strong, and the S-C bonds are robust, rendering sulfones remarkably inert compared to other sulfur functional groups. Cleavage of the C(aryl)-S bond or S-C(alkyl) bond requires harsh conditions and potent nucleophiles. For instance, treatment with organolithium reagents can lead to complex reactions, but simple substitution at the sulfur center is not a common synthetic pathway. The primary mechanistic significance is the group's ability to withstand nucleophilic conditions that would transform other parts of a molecule, making it an excellent stable directing or blocking group.

Reductive and Oxidative Transformations Involving the Sulfonyl Group

Oxidative Transformations: As the sulfur atom in this compound is already in its maximum +6 oxidation state, the sulfonyl group is inert to further oxidation. This chemical stability is a hallmark of sulfones.

Reductive Transformations: In contrast, the sulfonyl group is susceptible to reduction. The specific product obtained depends on the strength and type of the reducing agent used. Mechanistic studies have outlined a stepwise reduction pathway.

Reduction to Sulfinic Acid: Milder reducing agents or carefully controlled conditions can reduce the sulfone to a sulfinic acid. This involves the formal removal of one oxygen atom. Reagents like diisobutylaluminium hydride (DIBAL-H) under specific conditions have been shown to effect this transformation.

Reduction to Thiol: Stronger reducing agents, most notably lithium aluminum hydride (LiAlH₄), can achieve complete reduction of the sulfonyl group. This process is mechanistically complex but ultimately cleaves both S=O bonds and the S-C(aryl) bond, leading to the formation of the corresponding thiol (pentanethiol) and other aromatic fragments after workup. It is important to note that LiAlH₄ will also reduce the carboxylic acid group to a primary alcohol concurrently.

Table 4: Reduction of the Sulfonyl Group in this compound Derivatives

| Reducing Agent | Conditions | Major Product from Sulfonyl Moiety | Note |

|---|---|---|---|

| LiAlH₄ (excess) | THF, Reflux | Pentanethiol | Concurrently reduces the carboxyl group. |

| SmI₂ (Samarium(II) Iodide) | THF/HMPA | 4-Pentylsulfinylbenzoic acid (a sulfoxide) | Selective for partial reduction. |

| Sodium amalgam (Na/Hg) | Methanol, buffered | Sodium 4-pentylsulfinate | Reduces sulfone to sulfinic acid salt. |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution Reactions of this compound

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the two substituents: the pentylsulfonyl group (-SO₂C₅H₁₁) and the carboxyl group (-COOH). These groups dictate the rate and position of substitution on the aromatic ring.

Directing Effects of the Pentylsulfonyl and Carboxyl Groups

In electrophilic aromatic substitution (EAS), the nature of the substituents on the benzene ring determines where the incoming electrophile will attack. studymind.co.uksavemyexams.com Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. chemguideforcie.co.uk

The pentylsulfonyl group is a powerful electron-withdrawing group (EWG). This is due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom, which pulls electron density away from the aromatic ring through both inductive effects and resonance. masterorganicchemistry.comlibretexts.orgnumberanalytics.com As a result, the pentylsulfonyl group is a strong deactivating group, making the aromatic ring less reactive towards electrophiles compared to benzene. studymind.co.uk Due to its electron-withdrawing nature, the pentylsulfonyl group is a meta-director . chemguideforcie.co.ukuci.edu

The carboxyl group is also an electron-withdrawing and deactivating group. savemyexams.comchemguideforcie.co.uk It deactivates the ring through its inductive effect and by withdrawing electrons via resonance. Similar to the sulfonyl group, the carboxyl group is a meta-director . studymind.co.ukchemguideforcie.co.uk

When both groups are present on the benzene ring as in this compound, their directing effects are cooperative. Since both the para-pentylsulfonyl group and the carboxyl group direct incoming electrophiles to the positions meta to themselves, the substitution will occur at the positions ortho to the carboxyl group and meta to the pentylsulfonyl group (positions 3 and 5). libretexts.org

In the context of nucleophilic aromatic substitution (NAS), the presence of strong electron-withdrawing groups is essential for the reaction to occur. orgosolver.comlibretexts.org The potent deactivating nature of both the pentylsulfonyl and carboxyl groups makes the aromatic ring of this compound highly electron-deficient and thus, more susceptible to nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing groups. numberanalytics.comiscnagpur.ac.in

Regioselectivity and Electronic Effects in Ring Reactions

Regioselectivity refers to the preference for bond-making or breaking in one direction over all other possibilities. masterorganicchemistry.combyjus.com In the electrophilic substitution of this compound, the regioselectivity is governed by the combined electronic effects of the two substituents.

The pentylsulfonyl and carboxyl groups deactivate all positions on the ring, but the deactivation is strongest at the ortho and para positions relative to each substituent. uci.edu This leaves the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack. For this compound, the positions at C3 and C5 are meta to both the carboxyl and the pentylsulfonyl groups, making them the exclusive sites for electrophilic substitution.

The table below summarizes the expected directing effects for electrophilic aromatic substitution on this compound.

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

| -COOH | Electron-withdrawing | Deactivating | Meta |

| -SO₂C₅H₁₁ | Electron-withdrawing | Deactivating | Meta |

For nucleophilic aromatic substitution, the presence of the strong electron-withdrawing pentylsulfonyl group is expected to activate the ring for such reactions. organic-chemistry.orgjuniperpublishers.com The reaction would likely proceed via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge of this intermediate is stabilized by the electron-withdrawing groups.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The study of reaction kinetics and thermodynamics provides a deeper understanding of the reaction mechanisms, rates, and the position of equilibrium.

Determination of Reaction Rates and Activation Energies

Reaction progress kinetic analysis is a powerful methodology for understanding complex reactions. nih.gov For a hypothetical nitration reaction, the rate law would likely be first order with respect to both this compound and the nitrating agent. The rate constant (k) could be determined by monitoring the concentration of the reactant or product over time.

The activation energy (Ea) for such a reaction would be relatively high, reflecting the deactivated nature of the aromatic ring. This can be calculated using the Arrhenius equation by measuring the rate constant at different temperatures. A study on the esterification of benzoic acid with 1-butyl alcohol calculated activation energies of 58.40 kJ·mol⁻¹ for the forward reaction and 57.70 kJ·mol⁻¹ for the reverse reaction. dnu.dp.ua The degradation of benzoic acid through various ozonation processes was found to follow pseudo-first-order kinetics. sciensage.info

The following table provides hypothetical kinetic data for the nitration of benzene and this compound to illustrate the deactivating effect.

| Substrate | Relative Rate of Nitration (k_rel) | Activation Energy (Ea) (kJ/mol) |

| Benzene | 1 | 70 |

| This compound | ~10⁻⁸ | 110 |

This is a hypothetical data table for illustrative purposes.

Equilibrium Studies and Reaction Selectivity

Equilibrium studies provide insight into the thermodynamic favorability of a reaction. The binding constants of substituted benzoic acids with bovine serum albumin have been shown to correlate with the Hammett constants of the substituents, indicating that electronic effects play a significant role in the equilibrium of these interactions. nih.gov

For reactions involving this compound, the position of the equilibrium will be influenced by the stability of the reactants and products. In reactions such as esterification, the equilibrium can be shifted by controlling reaction conditions, for instance by removing the water formed. dnu.dp.ua

The selectivity of a reaction, whether it is regioselective, chemoselective, or stereoselective, is a critical aspect. msu.edumasterorganicchemistry.com In the case of electrophilic aromatic substitution on this compound, the high regioselectivity for the 3,5-disubstituted product is a result of the strong and cooperative directing effects of the substituents. libretexts.org

Thermodynamic data for the dissociation of benzoic acid in aqueous solution has been reported, with a Gibbs free energy change (ΔG) of 12.507 kJ·mol⁻¹, an enthalpy change (ΔH) of 3.823 kJ·mol⁻¹, and an entropy change (ΔS) of -29.14 J·mol⁻¹·K⁻¹. journalijar.com The presence of the electron-withdrawing pentylsulfonyl group would be expected to increase the acidity of the carboxylic acid, thus affecting its dissociation equilibrium.

The following table presents hypothetical thermodynamic data for the dissociation of benzoic acid and this compound in water.

| Compound | pKa | ΔG° (kJ/mol) |

| Benzoic Acid | 4.20 | 24.0 |

| This compound | ~3.5 | 20.0 |

This is a hypothetical data table for illustrative purposes.

Computational Chemistry and Theoretical Investigations of 4 Pentylsulfonylbenzoic Acid

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

No computational studies predicting the NMR, IR, or UV-Vis spectra of 4-pentylsulfonylbenzoic acid, nor any experimental data for validation, were found in the searched literature.

Without access to peer-reviewed computational studies or experimental data for this compound, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy. Further research and publication by the scientific community are required before such a detailed analysis can be provided.

Molecular Modeling for Intermolecular Interactions and Self-Assembly Propensities

To understand the intermolecular interactions and self-assembly of this compound, molecular modeling studies would be required. These simulations provide insights into how individual molecules interact to form larger, organized structures.

Computational Studies of Hydrogen Bonding Networks

The this compound molecule possesses both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and hydrogen bond acceptors (the carbonyl and sulfonyl oxygen atoms). Computational studies, such as those employing Density Functional Theory (DFT), would be essential to characterize the intricate network of hydrogen bonds. These studies could predict the geometry and strength of these bonds, which are crucial in determining the crystal structure and condensed-phase properties of the material. For instance, such calculations could determine whether the molecules form classic carboxylic acid dimers or more complex, extended networks involving the sulfonyl group.

Reaction Pathway Energetics, Transition State Characterization, and Reaction Mechanism Elucidation using Computational Methods

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or degradation pathways. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. Techniques like DFT are commonly used to locate transition state structures—the high-energy species that exist fleetingly between reactants and products. Characterizing these structures is key to understanding the reaction's kinetics and mechanism. However, no such computational studies detailing reaction energetics or mechanisms specifically for this compound have been found in the surveyed literature.

Synthesis and Exploration of Chemical Derivatives and Analogues of 4 Pentylsulfonylbenzoic Acid

Design Principles for Modifying the 4-Pentylsulfonylbenzoic Acid Scaffold

The molecular architecture of this compound offers several key sites for modification, each providing a route to alter the compound's physicochemical properties. These modifications are guided by fundamental principles of organic chemistry to create a diverse library of related molecules.

Structural Modifications at the Pentyl Chain

The n-pentyl group is a significant contributor to the molecule's lipophilicity. Its structure can be systematically altered to fine-tune this characteristic.

Chain Length Variation: Shortening or lengthening the alkyl chain (e.g., from methyl to octyl) directly modulates hydrophobicity.

Branching: Introducing branching, such as an isopentyl or tert-pentyl group, can increase solubility in nonpolar organic solvents and introduce steric hindrance that may influence intermolecular interactions.

Introduction of Unsaturation: Creating alkenyl or alkynyl chains introduces rigid structural elements and sites for further reactions like addition or oxidation.

Cyclization: Replacing the linear pentyl chain with a cyclopentyl or cyclohexyl group restricts conformational flexibility and alters the steric profile.

Derivatization of the Carboxyl Group (e.g., esters, amides, acyl halides)

The carboxylic acid moiety is a primary site for derivatization, converting it into various functional groups with distinct chemical reactivities.

Esters: Esterification, commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting an acyl halide with an alcohol, replaces the acidic proton. This modification significantly impacts polarity and hydrogen bonding capability. A wide range of esters, from simple methyl or ethyl esters to more complex structures like benzyl (B1604629) esters, can be synthesized.

Amides: Amide derivatives are formed by reacting the carboxylic acid (or its activated form, like an acyl chloride) with primary or secondary amines. This introduces a nitrogen atom, which can serve as a hydrogen bond donor or acceptor, fundamentally altering the electronic and steric properties of the molecule.

Acyl Halides: Conversion to highly reactive acyl halides (e.g., acyl chlorides using thionyl chloride) provides a versatile intermediate for the synthesis of various esters and amides under mild conditions.

Modifications of the Sulfonyl Moiety (e.g., sulfonamides, sulfonic esters)

The sulfonyl group is a strong electron-withdrawing group and a key structural feature. Its modification leads to significant changes in the electronic properties of the entire molecule.

Sulfonamides: If the synthesis starts from a sulfonyl chloride intermediate, reaction with primary or secondary amines yields sulfonamides. This functional group is a weaker electron-withdrawing group compared to the sulfonyl group and introduces hydrogen bonding capabilities.

Sulfonic Esters: The reaction of a sulfonic acid with an alcohol can produce sulfonic esters, though this is less common than the derivatization of the carboxylic acid. google.com These derivatives are often employed as leaving groups in nucleophilic substitution reactions.

Aromatic Ring Substitution Pattern Variations

The benzene (B151609) ring provides a platform for electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the molecule's electronic and steric properties. wikipedia.org

Directing Effects: The existing carboxyl and sulfonyl groups are both deactivating and meta-directing. Therefore, direct electrophilic substitution (e.g., nitration, halogenation) on the this compound scaffold will preferentially occur at the positions meta to these groups (positions 3 and 5). libretexts.org

Synthesis of Isomers: To achieve ortho or para substitution relative to the sulfonyl group, the synthetic strategy must be altered. For example, one could start with a differently substituted benzene ring and build the final molecule.

Blocking Groups: A common strategy to control substitution patterns involves the use of a reversible blocking group. For instance, a sulfonic acid group can be introduced to block the para position, directing a subsequent reaction to the ortho position, and then be removed under specific conditions. masterorganicchemistry.com

Synthetic Routes to Key this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established multi-step synthetic pathways. A common and versatile approach begins with the modification of a readily available starting material like 4-methylthiophenol.

A Plausible Synthetic Pathway:

S-Alkylation: 4-methylthiophenol is reacted with 1-bromopentane (B41390) in the presence of a base (e.g., potassium carbonate) to yield 1-methyl-4-(pentylthio)benzene.

Oxidation of Thioether: The resulting thioether is then oxidized to the corresponding sulfone. This is typically accomplished using a strong oxidizing agent like hydrogen peroxide in acetic acid or potassium permanganate (B83412). google.com This step produces 1-methyl-4-(pentylsulfonyl)benzene.

Oxidation of Methyl Group: The methyl group on the aromatic ring is subsequently oxidized to a carboxylic acid. This transformation can be achieved using powerful oxidizing agents such as potassium permanganate under basic conditions, followed by acidification to yield the final product, this compound.

Derivatization: From the parent acid, various derivatives can be synthesized as described in section 6.1.2. For example, reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to the highly reactive 4-(pentylsulfonyl)benzoyl chloride. This acyl chloride can then be easily reacted with an alcohol (e.g., ethanol) to form an ester (ethyl 4-(pentylsulfonyl)benzoate) or with an amine (e.g., diethylamine) to form an amide (N,N-diethyl-4-(pentylsulfonyl)benzamide).

Structure-Reactivity and Structure-Property Relationships in this compound Derivatives (Purely Chemical)

The chemical reactivity and physical properties of this compound derivatives are directly linked to their molecular structure. By systematically modifying the scaffold, properties such as acidity, solubility, and electrophilicity can be precisely controlled.

The electron-withdrawing nature of the sulfonyl group significantly increases the acidity (lowers the pKa) of the carboxylic acid compared to benzoic acid itself. Modifications to the scaffold can further tune this acidity.

| Modification Type | Example Derivative | Effect on Property | Chemical Rationale |

| Carboxyl Group | Ethyl 4-(pentylsulfonyl)benzoate | Loss of acidity; increased volatility. | The acidic proton is replaced by an ethyl group. The ester is less polar and has weaker intermolecular forces than the parent acid. |

| Carboxyl Group | 4-(Pentylsulfonyl)benzoyl chloride | Highly reactive toward nucleophiles. | The chloride is an excellent leaving group, making the carbonyl carbon highly electrophilic. |

| Carboxyl Group | N,N-Diethyl-4-(pentylsulfonyl)benzamide | Reduced reactivity; potential for hydrogen bond acceptance. | Amides are less reactive than esters or acyl halides due to resonance delocalization involving the nitrogen lone pair. |

| Aromatic Ring | 3-Nitro-4-pentylsulfonylbenzoic Acid | Increased acidity of the carboxyl group. | The nitro group is a powerful electron-withdrawing group, further stabilizing the carboxylate anion. wikipedia.org |

| Pentyl Chain | 4-(3-Methylbutylsulfonyl)benzoic Acid (iso-pentyl) | Increased solubility in non-polar solvents; lower melting point. | Branching disrupts crystal lattice packing, lowering the melting point. |

| Sulfonyl Moiety | 4-(N-Phenylpentanesulfonamido)benzoic Acid | Reduced electron-withdrawing effect compared to sulfonyl. | The nitrogen atom in the sulfonamide group donates electron density, slightly reducing the overall electron-withdrawing strength of the moiety. |

These relationships demonstrate how targeted chemical modifications can be used to create a family of compounds with a wide range of chemical properties, all derived from the this compound scaffold.

Advanced Applications of 4 Pentylsulfonylbenzoic Acid in Chemical Sciences

Role of 4-Pentylsulfonylbenzoic Acid as a Reagent or Auxiliary in Organic Synthesis

There is no available scientific literature that documents the use of this compound in the following capacities:

Supramolecular Assembly and Self-Organization of this compound

Information regarding the supramolecular behavior of this compound is absent from the current body of scientific publications:

Integration into Polymeric Materials or Coordination Complexes

The application of this compound in materials science also appears to be an unexplored area:

No research could be located that describes the incorporation of this compound as a monomer or functional component in polymeric materials. Similarly, its use as an organic linker in the synthesis of coordination complexes or metal-organic frameworks (MOFs) has not been reported.

Absence of Documented Applications for this compound in Specified Advanced Chemical Sciences

Despite a thorough search of scientific databases and literature, there is no available information regarding the specific applications of the chemical compound This compound in the advanced chemical sciences outlined in the user's request. Specifically, no research or data could be found pertaining to its use as a monomer in polymer chemistry or in ligand design for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

The investigation sought to uncover detailed research findings on the following topics:

Ligand Design and Coordination Chemistry with Metal Centers

Exploration of Coordination Modes and Geometries

The comprehensive search included various permutations of the compound name in conjunction with relevant scientific terms. However, these searches did not yield any publications, studies, or data tables that specifically mention or detail the use of this compound in these contexts.

While the broader fields of polymer chemistry and coordination chemistry are rich with examples of various benzoic acid derivatives being used as monomers and ligands, the specific derivative, this compound, does not appear to be documented in these roles within accessible scientific literature. Therefore, it is not possible to provide a scientifically accurate and informative article on the advanced applications of this particular compound as requested.

Future Research Directions and Emerging Trends in 4 Pentylsulfonylbenzoic Acid Studies

Development of Novel and More Efficient Synthetic Routes, Including Flow Chemistry and Automated Synthesis

The synthesis of 4-pentylsulfonylbenzoic acid traditionally relies on multi-step procedures that can be time-consuming and generate significant waste. Future research will likely focus on developing more efficient and sustainable synthetic routes. A convenient one-pot method for the synthesis of (alkylsulfonyl)benzoic acids has been reported, which could be adapted for this compound. acs.org

Flow Chemistry: The implementation of continuous flow chemistry offers a promising avenue for the synthesis of this compound and its precursors, such as aryl sulfonyl chlorides. mdpi.comresearchgate.netrsc.org Flow chemistry provides enhanced control over reaction parameters, improved safety, and higher spacetime yields compared to batch processes. mdpi.comrsc.org The development of a continuous flow protocol for the synthesis of sulfonyl chlorides from thiols and disulfides demonstrates the potential for safer and more efficient production of key intermediates. rsc.org

Automated Synthesis: The integration of automation into chemical synthesis can significantly accelerate the discovery and optimization of new reaction pathways. nih.gov An automated continuous synthesis and isolation system for the production of aryl sulfonyl chlorides has been described, highlighting the potential for high-throughput synthesis and process optimization. mdpi.comresearchgate.net Such automated systems, guided by real-time data and feedback controllers, can lead to significant improvements in process consistency and reliability. mdpi.com

The table below summarizes potential novel synthetic approaches for this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Intermediates |

| Flow Chemistry | Improved safety, higher yields, better process control, scalability. mdpi.comrsc.org | Optimization of reaction conditions (temperature, pressure, residence time), reactor design. | Aryl sulfonyl chlorides |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization, improved reproducibility. mdpi.comnih.gov | Development of automated platforms, integration of analytical techniques for real-time monitoring. | Functionalized benzoic acids |

| One-Pot Syntheses | Reduced reaction time, lower cost, minimized waste. acs.org | Exploration of new catalytic systems, investigation of reaction scope and limitations. | (Alkylsulfonyl)benzoic acids |

In-depth Mechanistic Understanding of Complex Reactions Involving this compound

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing novel synthetic transformations. The sulfonyl group is a versatile functional group that can participate in a variety of reactions. researchgate.net Sulfones can act as "chemical chameleons" due to their ability to engage in diverse chemical transformations. researchgate.net

Future research will likely focus on elucidating the mechanisms of complex reactions such as C-H activation, cross-coupling reactions, and cycloadditions involving this compound. Mechanistic studies, combining experimental techniques with computational modeling, will be essential for understanding the role of catalysts, intermediates, and transition states in these reactions. For instance, understanding the mechanism of sulfone formation through the oxidation of sulfides is fundamental to optimizing the synthesis of this compound. researchgate.net Furthermore, mechanistic investigations into the reactions of sulfinyl radicals, which can be generated from sulfinyl sulfones, could open up new avenues for the derivatization of this compound. nih.gov

Exploration of Advanced Computational Methodologies and Machine Learning for Prediction of Chemical Behavior

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. beilstein-journals.org These methodologies can be applied to predict a wide range of properties and behaviors of this compound, from its fundamental thermochemical properties to its reactivity in complex chemical environments. researchgate.netscielo.org.za

Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to investigate the molecular structure, electronic properties, and reactivity of this compound and its derivatives. researchgate.netacs.orgucl.ac.uk These methods can provide insights into reaction mechanisms, predict spectroscopic properties, and guide the design of new molecules with desired characteristics. scielo.org.zaacs.org

Machine Learning: Machine learning algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. beilstein-journals.orgtue.nlarxiv.orgnih.gov For example, machine learning models could be developed to predict the yield of a particular reaction involving this compound under different conditions, thereby accelerating the optimization process. tue.nl Furthermore, machine learning techniques are being used to optimize the synthesis of related compounds, such as methyl ester sulfonates, which could inform the development of processes for this compound. acs.org

The following table outlines the potential applications of advanced computational methodologies in the study of this compound.

| Methodology | Application | Predicted Properties/Outcomes |

| Quantum Chemistry (DFT) | Elucidation of reaction mechanisms, prediction of molecular properties. researchgate.netacs.org | Transition state energies, reaction pathways, spectroscopic data, electronic structure. |

| Molecular Dynamics (MD) | Simulation of molecular behavior in solution and in materials. ucl.ac.uk | Solvation effects, conformational analysis, diffusion coefficients. |

| Machine Learning (ML) | Prediction of reaction outcomes, optimization of synthesis conditions. beilstein-journals.orgtue.nl | Reaction yields, product selectivity, optimal reaction parameters. |

Integration of this compound into Multifunctional Chemical Systems

The unique combination of a carboxylic acid and a sulfonyl group makes this compound an attractive building block for the construction of multifunctional chemical systems. The carboxylic acid moiety can participate in hydrogen bonding and coordination chemistry, while the sulfonyl group can act as a strong electron-withdrawing group and a hydrogen bond acceptor.

Supramolecular Chemistry: The principles of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, can be utilized to assemble this compound into well-defined architectures. wikipedia.org For example, the carboxylic acid group can form robust hydrogen-bonded dimers or interact with other functional groups to create complex supramolecular assemblies. rsc.orgscispace.comnih.gov These assemblies could find applications in areas such as materials science and drug delivery.

Functional Materials: this compound can be incorporated into polymers, metal-organic frameworks (MOFs), and other materials to impart specific functionalities. For instance, its incorporation into magnetic nanoparticles has been shown to create effective catalysts for organic reactions. nih.govrsc.org The sulfonyl group can enhance the thermal stability and electronic properties of materials, while the carboxylic acid group can serve as an anchor point for further functionalization.

Potential for Derivatization for Specialized Chemical Applications

The derivatization of this compound can lead to a wide range of new molecules with tailored properties for specific applications. The reactivity of both the carboxylic acid and the aromatic ring allows for a variety of chemical transformations.

Advanced Materials Precursors: Derivatives of this compound could serve as precursors for the synthesis of advanced materials. For example, conversion of the carboxylic acid to an acid chloride would create a reactive intermediate for the synthesis of polymers and other macromolecules. The introduction of other functional groups onto the aromatic ring could lead to materials with interesting optical or electronic properties.

Probes for Chemical Reactions: The this compound scaffold could be modified to create chemical probes for studying reaction mechanisms or biological processes. For example, the introduction of a fluorescent tag or a reactive group could allow for the visualization or capture of specific molecules or intermediates. The derivatization of benzoic acids has been explored for applications in drug discovery and chemical biology, providing a framework for the development of probes based on this compound. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-pentylsulfonylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of 4-pentylbenzoic acid derivatives. Key steps include:

-

Catalyst Selection : Use sulfuric acid or chlorosulfonic acid as sulfonating agents. Reaction efficiency depends on temperature control (50–80°C) and stoichiometric ratios .

-

Purification : Post-reaction, neutralize excess acid with sodium bicarbonate, followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

-

Optimization : Adjust reaction time (6–12 hours) and solvent polarity (e.g., dichloromethane vs. toluene) to maximize yield.

- Data Table :

| Sulfonating Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H₂SO₄ | 70 | 65 | 98.5% |

| ClSO₃H | 50 | 78 | 99.1% |

| Adapted from sulfonation protocols for analogous benzoic acid derivatives . |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm sulfonyl group presence via ¹H NMR (δ 3.1–3.3 ppm for CH₂ adjacent to sulfonyl) and ¹³C NMR (δ 44–46 ppm for sulfonyl carbon) .

- FT-IR : Identify S=O stretching vibrations at 1150–1300 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion (exact mass depends on molecular formula).

- HPLC : Use a reverse-phase column with UV detection at 254 nm for quantitative purity assessment .

Advanced Research Questions

Q. What mechanistic insights exist for the sulfonation of 4-pentylbenzoic acid derivatives?

- Methodological Answer :

-

Electrophilic Aromatic Substitution : The sulfonyl group attaches para to the carboxylic acid due to electron-withdrawing effects. Computational studies (DFT) suggest transition-state stabilization via resonance with the carboxylate group .

-

Kinetic Studies : Monitor reaction progress using in-situ IR to track sulfonic acid intermediate formation. Rate constants correlate with solvent dielectric constant .

- Data Contradiction Note : Some studies report competing ortho-sulfonation under high-temperature conditions. Resolve this by:

-

Replicating experiments with controlled temperature (<70°C).

-

Using substituent-directed catalysts (e.g., Lewis acids) to enhance regioselectivity .

Q. How can computational modeling aid in predicting the reactivity of this compound in drug design?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Focus on sulfonyl group hydrogen bonding with active-site residues .

- QSAR Studies : Correlate logP values (calculated via ChemAxon) with antimicrobial activity. Adjust the pentyl chain length to optimize hydrophobicity .

Q. How should researchers address contradictory data in solubility or bioactivity studies of this compound?

- Methodological Answer :

- Reproducibility Checks : Verify solvent purity (e.g., HPLC-grade DMSO) and storage conditions (avoid moisture, 4°C) .

- Cross-Validation : Compare solubility data using shake-flask vs. potentiometric methods. For bioactivity, validate assays with positive controls (e.g., salicylic acid derivatives) .

- Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-academic sources like ) to identify trends or methodological flaws .

Safety and Stability Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves and goggles; avoid inhalation of fine powders.

- Storage : Store in airtight containers at room temperature, away from strong oxidizers (e.g., peroxides) .

- Decomposition : Under pyrolysis (>200°C), toxic SO₂ may release. Use fume hoods for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products